molecular formula C10H19NO2 B2603252 trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol CAS No. 2413365-32-7

trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol

Cat. No.: B2603252
CAS No.: 2413365-32-7
M. Wt: 185.267
InChI Key: OQOAMTOAAYDIMD-UWVGGRQHSA-N
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Description

trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol: is a chemical compound with a unique structure that includes a cyclobutane ring, a methyl group, and an oxan-4-ylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents.

    Attachment of the Oxan-4-ylamino Group: The oxan-4-ylamino group is attached through nucleophilic substitution reactions, where an oxan-4-ylamine reacts with the cyclobutane derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the oxan-4-ylamino group can be replaced or modified.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Studied for its reactivity and stability in various chemical environments.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties.
  • Studied for its pharmacokinetic and pharmacodynamic profiles.

Industry:

  • Used in the development of novel materials.
  • Investigated for its potential applications in polymer science.

Mechanism of Action

The mechanism of action of trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets. The oxan-4-ylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • trans-2-[(oxan-4-yl)amino]cyclobutan-1-ol
  • trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol

Comparison:

  • Structural Differences: The position of the methyl group and the oxan-4-ylamino group can vary, leading to differences in reactivity and biological activity.
  • Unique Properties: trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol is unique due to its specific substitution pattern, which can influence its chemical and biological properties.

Properties

IUPAC Name

(1S,2S)-1-methyl-2-(oxan-4-ylamino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(12)5-2-9(10)11-8-3-6-13-7-4-8/h8-9,11-12H,2-7H2,1H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOAMTOAAYDIMD-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1NC2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@H]1NC2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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